Superior Liver-to-Kidney Targeting Ratio vs. Adefovir Dipivoxil
Pradefovir mesylate demonstrates a 12-fold improvement in the liver-to-kidney ratio of its active metabolite, adefovir diphosphate (ADV-DP), compared to the standard prodrug adefovir dipivoxil (ADV) [1]. This enhancement is a direct result of the HepDirect™ prodrug technology, which limits systemic exposure and kidney accumulation, thereby mitigating the dose-limiting nephrotoxicity associated with ADV [1].
| Evidence Dimension | Liver/Kidney Ratio of Active Metabolite (ADV-DP) |
|---|---|
| Target Compound Data | 12-fold improvement |
| Comparator Or Baseline | Adefovir Dipivoxil (ADV) (ratio not specified, but defined as baseline for fold-change) |
| Quantified Difference | 12-fold higher liver/kidney ratio |
| Conditions | Tissue distribution study in rats using radiolabeled materials |
Why This Matters
This differential targeting directly addresses the key safety limitation of adefovir-based therapy, making pradefovir the preferred choice for long-term HBV management where renal safety is a primary concern.
- [1] Reddy, K. R., et al. (2008). Pradefovir: a prodrug that targets adefovir to the liver for the treatment of hepatitis B. Journal of Medicinal Chemistry, 51(3), 666-676. View Source
